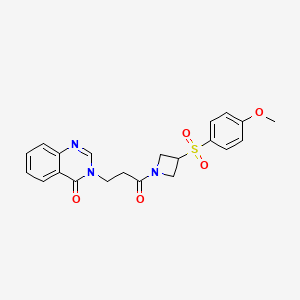

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

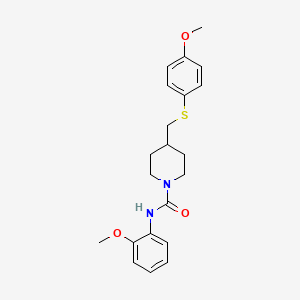

The compound “2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The 2,5-dimethylbenzyl group is a type of alkyl group, and the phenethylacetamide portion suggests the presence of a phenyl ring attached to an acetamide group. The thio- prefix indicates the presence of sulfur .

Chemical Reactions Analysis

Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The acetamide group can participate in hydrolysis and reduction reactions.Wissenschaftliche Forschungsanwendungen

Indole Derivatives and Their Applications

Indole derivatives, including compounds structurally related to 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide, have been extensively studied for their versatile chemical and biological activities. These compounds serve as essential elements in many natural and synthetic compounds with significant biological activity. The synthesis of new derivatives of dimethylindole, for instance, showcases the chemical flexibility and potential for creating biologically active compounds with applications ranging from pharmacology to materials science (Avdeenko, Konovalova, & Yakymenko, 2020).

Heterocycles and Cascade Reactions

The role of thioureido-acetamides in synthesizing various heterocyclic compounds demonstrates the importance of such derivatives in developing new chemical entities. These compounds are starting materials for one-pot cascade reactions, leading to the synthesis of structures like 2-iminothiazoles and thioparabanic acids, with excellent atom economy. This indicates the compound's potential in facilitating the synthesis of heterocycles with significant biological and pharmaceutical applications (Schmeyers & Kaupp, 2002).

Synthesis and Biological Evaluation

Compounds encompassing indolylthienopyrimidines have been synthesized and evaluated for their antioxidant and antimicrobial activities. This showcases the potential application of related indole derivatives in developing new therapeutic agents with antioxidant and antimicrobial properties. The structure-activity relationship (SAR) gleaned from these studies can guide the development of new drugs and therapeutic compounds (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).

Anticonvulsant Activity

The direct synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives and their evaluation as potential anticonvulsants highlight the therapeutic applications of indole derivatives in treating neurological disorders. The molecular docking method used to assess the compounds' affinity towards anticonvulsant biotargets offers insights into their mechanism of action and potential efficacy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Electroluminescence and Material Science Applications

The development of a novel class of color-tunable emitting amorphous molecular materials indicates the potential of indole derivatives in material science, particularly in creating organic electroluminescent devices. These compounds' ability to emit multicolor light, including white, positions them as excellent candidates for use in organic electronics and photonics (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2OS/c1-20-12-13-21(2)23(16-20)17-29-18-26(24-10-6-7-11-25(24)29)31-19-27(30)28-15-14-22-8-4-3-5-9-22/h3-13,16,18H,14-15,17,19H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPOAYPUONLVJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone](/img/structure/B2715872.png)

![6-Ethyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2715876.png)

amine hydrochloride](/img/structure/B2715877.png)

![2-(benzylthio)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2715880.png)

![3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazol-3-ylmethanamine](/img/structure/B2715881.png)

![(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine](/img/structure/B2715882.png)

![6-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2715883.png)

![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2715892.png)

![6-butyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2715893.png)